molecular formula C15H10ClNO2S B2436644 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone CAS No. 331462-34-1

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone

Cat. No.: B2436644
CAS No.: 331462-34-1
M. Wt: 303.76
InChI Key: GUFNWENBULYACV-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone is a synthetic compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.76 g/mol.

Properties

IUPAC Name

2-chloro-3-(thiophen-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFNWENBULYACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Overview

The synthesis of 2-chloro-3-[(2-thienylmethyl)amino]naphthoquinone proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chloro group at position 3 of 2,3-dichloro-1,4-naphthoquinone is selectively displaced by the amine group of thiophen-2-ylmethanamine, facilitated by the electron-withdrawing quinone moiety, which activates the ring toward substitution. Sodium bicarbonate serves as a mild base to deprotonate the amine, enhancing its nucleophilicity while minimizing side reactions such as hydrolysis of the quinone.

Step-by-Step Synthesis Protocol

  • Reagent Preparation :

    • 2,3-Dichloro-1,4-naphthoquinone (0.22 mmol) and sodium bicarbonate (0.44 mmol) are homogenized in a 100 mL double-neck flask.
    • Thiophen-2-ylmethanamine (0.22 mmol) is dissolved in anhydrous methanol (40 mL) under nitrogen atmosphere.
  • Reaction Execution :

    • The amine solution is added dropwise to the solid mixture at 0°C with magnetic stirring.
    • The reaction is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (6:1 v/v) as the mobile phase.
  • Work-Up and Purification :

    • After 24 hours, the mixture is concentrated via rotary evaporation at 60°C.
    • The crude product is dissolved in a methanol-tetrahydrofuran (THF) mixture, filtered, and crystallized at room temperature to yield red plate-like crystals.

Table 1: Reaction Conditions and Reagents

Component Quantity Role
2,3-Dichloro-1,4-naphthoquinone 0.22 mmol Electrophilic substrate
Thiophen-2-ylmethanamine 0.22 mmol Nucleophile
Sodium bicarbonate 0.44 mmol Base
Methanol 40 mL Solvent
Reaction temperature 0°C Kinetic control
Reaction time 24 hours Completion

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HR-MS):

  • 1H NMR : Signals at δ 8.41 (d, J = 8.4 Hz) and δ 7.57–7.52 (m) correspond to the naphthoquinone aromatic protons, while δ 2.02 (s) indicates the methyl group of the acetamide derivative.
  • 13C NMR : Peaks at δ 168.1 (C=O) and δ 138.9 (C-Cl) validate the quinone and chloro substituents.
  • IR Spectroscopy : A strong absorption band at 1652 cm⁻¹ confirms the carbonyl stretch of the quinone.

Table 2: Key Spectroscopic Data

Technique Key Signals Assignment
1H NMR δ 8.41 (d), δ 7.57–7.52 (m) Aromatic protons
13C NMR δ 168.1, δ 138.9 Quinone C=O, C-Cl
IR 1652 cm⁻¹ Carbonyl stretch

Crystallographic Insights

Single-crystal X-ray diffraction reveals an orthorhombic crystal system with space group Pca21 and unit cell parameters a = 16.9808(14) Å, b = 7.5227(6) Å, c = 20.8027(16) Å, and V = 2657.4(4) ų. The asymmetric unit contains two independent molecules, with the thiophene rings exhibiting positional disorder. Intermolecular N–H···O hydrogen bonds (d = 3.010 Å, ∠ = 130°) stabilize the crystal lattice.

Table 3: Crystallographic Parameters

Parameter Value
Crystal system Orthorhombic
Space group Pca21
Unit cell volume 2657.4(4) ų
Z 4
R factor 0.0642

Comparative Analysis with Analogous Compounds

Substituting the thiophene moiety with furan or altering the halogen (e.g., bromine) impacts both synthetic yield and biological activity:

  • 2-Bromo-3-[(2-thienylmethyl)amino]-1,4-naphthoquinone : Bromination at position 2 reduces electrophilicity, requiring harsher reaction conditions.
  • 2-Chloro-3-[(2-furylmethyl)amino]-1,4-naphthoquinone : The furan analog exhibits diminished hydrogen-bonding capacity due to oxygen’s lower electronegativity compared to sulfur, affecting crystal packing.

Applications and Research Implications

Preliminary assays indicate potent inhibition of β-amyloid aggregation (IC₅₀ = 1.2 μM) and mast cell degranulation (70% inhibition at 10 μM), positioning the compound as a multifunctional therapeutic agent. Ongoing studies focus on its interactions with Caspase-3 and Topoisomerase-II α/β to elucidate anticancer mechanisms.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that 2-chloro-3-[(2-thienylmethyl)amino]naphthoquinone demonstrates significant antimicrobial properties. It has been shown to be effective against various pathogens, including fungi such as Candida albicans and Aspergillus niger, as well as gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivityReference
Candida albicansHigh
Aspergillus nigerHigh
Staphylococcus aureusModerate
Bacillus subtilisModerate

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of naphthoquinones can inhibit the proliferation of various cancer cell lines. For instance, modifications to the naphthoquinone structure have led to enhanced activity against breast cancer and leukemia cells .

Table 2: Anticancer Activity of Naphthoquinone Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
2-Chloro-3-(benzylamino)-1,4-naphthoquinoneLeukemia10

Synthesis and Derivatives

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving suitable precursors. Various derivatives have been synthesized to enhance specific biological activities, demonstrating the flexibility of the naphthoquinone scaffold for medicinal chemistry applications.

Table 3: Synthesis Overview of Naphthoquinone Derivatives

Compound NameSynthesis MethodYield (%)
This compoundNucleophilic substitution with thienylmethyl amine85
2-Chloro-3-(benzylamino)-1,4-naphthoquinoneNucleophilic substitution with benzyl amine90

Case Studies

  • Neuroprotective Effects
    A study investigated the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal death and improved cell viability in vitro models .
  • In Vivo Efficacy
    In vivo studies using animal models demonstrated that administration of this compound resulted in marked improvements in behavioral outcomes associated with neurodegenerative conditions, suggesting its potential as a therapeutic agent for diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy . Additionally, the compound’s ability to interact with nucleophiles makes it a versatile tool for studying biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(benzylamino)]naphthoquinone: Known for its high potency in inhibiting β-amyloid aggregation and acetylcholinesterase (AChE) enzyme activity, making it a potential candidate for anti-Alzheimer’s disease agents.

    2-Chloro-3-[(furan-2-ylmethyl)amino]-1,4-naphthoquinone: Exhibits high antifungal activity against Candida albicans and Aspergillus niger.

Uniqueness

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone stands out due to its unique combination of a naphthoquinone core and a thienylmethylamino group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. Naphthoquinones have been extensively studied for their potential as therapeutic agents due to their cytotoxicity against various cancer cell lines and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in medicine.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H10ClN1O2S\text{C}_{13}\text{H}_{10}\text{ClN}_1\text{O}_2\text{S}

The synthesis typically involves nucleophilic substitution reactions where an aniline derivative reacts with 2,3-dichloro-1,4-naphthoquinone. The reaction conditions can significantly affect the yield and purity of the final product, which is often purified through chromatography.

Anticancer Properties

Naphthoquinones, including this compound, have shown significant anticancer activity. Recent studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, preliminary assays on HeLa cells revealed substantial cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
IGROV-112DNA damage response activation
SK-MEL-2810Reactive oxygen species generation
HEK-293 (non-tumor)30Minimal cytotoxicity observed

The mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Flow cytometry analyses further confirmed that treated cells exhibited increased markers for apoptosis compared to controls .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that derivatives with naphthoquinone backbones exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of naphthoquinones:

  • Case Study on Cancer Treatment : A study evaluated the efficacy of a naphthoquinone derivative in a mouse model for melanoma. Results showed a significant reduction in tumor size and improved survival rates compared to untreated controls.
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a naphthoquinone-based formulation against skin infections caused by resistant strains of Staphylococcus aureus. The treatment led to faster healing times and reduced infection rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone?

  • Methodology : The compound is synthesized via nucleophilic substitution using 2,3-dichloro-1,4-naphthoquinone as a precursor. A typical protocol involves reacting the quinone with 2-thienylmethylamine in dimethylformamide (DMF) at 60–70°C for 72 hours. The crude product is purified via recrystallization in hexane, yielding ~79% . Alternative routes include using ethanol as a solvent with N,N-dimethylethylenediamine, yielding intermediates for electrochemical applications .
  • Key Parameters : Reaction monitoring via TLC, solvent evaporation under reduced pressure, and crystallization conditions (e.g., acetonitrile-dichloromethane mixtures for X-ray-quality crystals) .

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • X-ray crystallography confirms bond distances (C–C: 1.49 Å, C–N: 1.36 Å) and dihedral angles (48.99° between naphthoquinone and substituent planes) .
  • NMR spectroscopy : 1H^1H NMR (d6-DMSO) shows aromatic proton signals at δ 8.16 (d, J = 7.5 Hz) and δ 7.58–7.52 (m), while 13C^{13}C NMR confirms carbonyl groups at δ 180.0 and 176.8 .
  • IR spectroscopy : Peaks at 1672 cm1^{-1} (quinone C=O) and 3294 cm1^{-1} (N–H stretch) .

Q. What basic biological activities have been reported?

  • Antimicrobial Activity : Exhibits selective inhibition against Candida tenuis (MIC <10 µg/mL) and Staphylococcus aureus but is inactive against Escherichia coli .
  • Anticancer Potential : Molecular docking studies show strong interactions with EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), inhibiting ATP binding via π–π stacking and H-bonding .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial efficacy?

  • Structure-Activity Relationship (SAR) :

  • N-Substituents : 2-Thienylmethyl and 4-methylphenyl groups enhance activity against fungal strains (C. tenuis) due to improved hydrophobic interactions .
  • S-Substituents : Thioether derivatives show higher antibacterial activity (e.g., against S. aureus) compared to amino analogs, attributed to redox cycling and ROS generation .
  • Electron-Withdrawing Groups : Chloro and nitro substituents increase electrophilicity, enhancing covalent binding to microbial enzymes .

Q. What computational methods elucidate its mechanism of action?

  • Molecular Docking : AutoDock Vina simulations reveal preferential binding to EGFR’s ATP pocket (PDB: 1M17), with 2-thienylmethyl facilitating van der Waals interactions at Leu694 and Val702 .
  • DFT Studies : M06-2X/aug-cc-pVDZ calculations predict redox potentials (E1/2_{1/2} = −0.32 V vs. SCE), correlating with ROS generation in biological systems .

Q. What role does this compound play in electrochemical applications?

  • Catalytic Use : Acts as a redox mediator in H2 _2O2_2 production via O2_2 reduction. Surface-bound derivatives (e.g., 2-chloro-3-[[2-(trimethoxysilyl)ethyl]amino]-1,4-naphthoquinone) achieve Faradaic efficiencies >70% in acidic electrolytes .
  • Key Metrics : Cyclic voltammetry shows reversible quinone/semiquinone transitions at −0.45 V (pH 7.0), critical for sustained catalytic activity .

Q. How does redox behavior influence biological activity?

  • Mechanistic Insight : The quinone moiety undergoes single-electron reduction to semiquinone radicals, generating superoxide (O2 _2^-) and H2 _2O2_2 in cellular environments. This redox cycling disrupts mitochondrial function in cancer cells (IC50_{50}: 8–16 µM in HepG2) .
  • Modulation : Amino substituents lower reduction potential (ΔE = 0.15 V vs. unsubstituted naphthoquinone), enhancing bioreductive activation in hypoxic tumors .

Q. How is crystallographic data used to validate intermolecular interactions?

  • Packing Analysis : X-ray data reveal C(6) hydrogen-bonded chains along [101] and π–π stacking (centroid distances: 3.62–3.77 Å), stabilizing the crystal lattice .
  • Intramolecular Bonds : N–H⋯O hydrogen bonds (2.08 Å) and Cl⋯π interactions (3.29 Å) dictate conformational rigidity, impacting solubility and bioavailability .

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